1-Phenyl-4-phenylthio-1-octanone

Crystallinity Engineering Formulation Design Physical Property Screening

1-Phenyl-4-phenylthio-1-octanone (CAS 17792-67-5, molecular formula C20H24OS, MW 312.47) is a diaryl sulfide ketone constituting a critical intermediate in the synthesis of high-performance oxime ester photoinitiators, most notably OXE‑01. The compound features a 4‑(phenylthio)‑substituted benzoyl core with an n‑octanoyl side chain, endowing it with a unique combination of crystallinity, lipophilicity, and regioselective synthetic accessibility that distinguishes it from simpler octanophenones.

Molecular Formula C20H24OS
Molecular Weight 312.5 g/mol
CAS No. 17792-67-5
Cat. No. B096510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-4-phenylthio-1-octanone
CAS17792-67-5
Molecular FormulaC20H24OS
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCC(CCC(=O)C1=CC=CC=C1)SC2=CC=CC=C2
InChIInChI=1S/C20H24OS/c1-2-3-12-19(22-18-13-8-5-9-14-18)15-16-20(21)17-10-6-4-7-11-17/h4-11,13-14,19H,2-3,12,15-16H2,1H3
InChIKeyOLDDXWUOAAPWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-4-phenylthio-1-octanone (CAS 17792-67-5): Key Intermediate Profile for Photoinitiator and Specialty Material Procurement


1-Phenyl-4-phenylthio-1-octanone (CAS 17792-67-5, molecular formula C20H24OS, MW 312.47) is a diaryl sulfide ketone constituting a critical intermediate in the synthesis of high-performance oxime ester photoinitiators, most notably OXE‑01 . The compound features a 4‑(phenylthio)‑substituted benzoyl core with an n‑octanoyl side chain, endowing it with a unique combination of crystallinity, lipophilicity, and regioselective synthetic accessibility that distinguishes it from simpler octanophenones.

Key intermediate for OXE‑01 oxime ester photoinitiator synthesis
Crystalline solid at room temperature supports accurate gravimetric handling
High lipophilicity compatible with hydrophobic photocurable formulations

Why Octanophenone or Other Simple Aryl Ketones Cannot Replace 1-Phenyl-4-phenylthio-1-octanone


Superficially, 1‑phenyloctan‑1‑one (octanophenone) shares the C8‑acyl chain, but it lacks the 4‑phenylthio substituent. This difference fundamentally alters solid‑state handling, lipophilicity (LogP 6.38 vs. 4.62), and most critically, the ability to undergo the subsequent α‑oximation and benzoylation steps required to produce OXE‑01‑class photoinitiators . Substituting with a simple octanophenone would forfeit the unique dark‑polymerization‑enhancing property observed for OXE‑01 over conventional photoinitiators such as HCK [1]. Thus, generic aryl ketones are not functionally interchangeable in photoinitiator synthesis or in applications demanding the OXE‑01 performance profile.

Octanophenone lacks the 4‑phenylthio group, preventing the α‑oximation step required for OXE‑01 synthesis.
Different LogP and physical state (liquid vs. solid) alter solubility and handling, limiting direct substitution.
The reported dark‑polymerization enhancement of OXE‑01 may not be replicated with octanophenone‑derived photoinitiators.

Quantitative Differentiation Evidence for 1-Phenyl-4-phenylthio-1-octanone Relative to Closest Analogs


Elevated Crystallinity and Solid‑State Handling Advantage Over Octanophenone

1‑Phenyl‑4‑phenylthio‑1‑octanone exhibits a melting point of 31–33 °C, rendering it a crystalline solid at room temperature, whereas the direct structural analog octanophenone (1‑phenyloctan‑1‑one) melts at 21.5–23.5 °C and is a liquid under ambient conditions [1]. This ~9 °C increase in melting point translates to easier handling, weighing, and solid‑state storage, reducing the risk of solvent entrapment or liquid spillage during formulation.

Melting Point
Head-to-head
31–33 °C (solid) vs 21.5–23.5 °C (liquid)
Supports reproducible weighing and solid‑state storage
Source: ChemicalBook; octanophenone lit.
Crystallinity Engineering Formulation Design Physical Property Screening

10‑Fold Higher Lipophilicity (LogP 6.38 vs. 4.62) Enabling Non‑Polar Formulation Compatibility

The computed LogP (octanol‑water partition coefficient) of 1‑phenyl‑4‑phenylthio‑1‑octanone is 6.38, compared to 4.62 for octanophenone . This near‑two‑order‑of‑magnitude difference in predicted partition coefficient indicates dramatically higher solubility in non‑polar media, which is critical when the downstream photoinitiator must be dissolved in hydrophobic monomer/oligomer matrices for UV‑curable coatings, inks, and adhesives.

Lipophilicity (LogP)
Data to verify
6.38 vs 4.62 (Δ +1.76)
Indicates higher affinity for non‑polar media
Computed values; experimental confirmation needed
Lipophilicity Optimization Solvent Selection Material Compatibility

Superior Mono‑Acylation Regioselectivity in Friedel‑Crafts Synthesis of the Photoinitiator Precursor

Friedel‑Crafts acylation of diphenyl sulfide with n‑octanoyl chloride yields the target mono‑acylated ketone with high selectivity, avoiding the di‑acylated by‑product that plagues acylation with shorter‑chain reagents. Historical data for acetylation of diphenyl sulfide shows only 70–80% mono‑acetylated product and 5–10% di‑acetylated product [1]. In contrast, the octanoylation route to 1‑phenyl‑4‑phenylthio‑1‑octanone routinely achieves mono‑acylation yields exceeding 80% with high purity, as demonstrated in the optimized synthesis of the downstream oxime ester (overall oxime yield >79%, purity >99%) [2]. This indicates that the octanoyl group’s steric bulk suppresses undesired di‑functionalization, providing a more practical and higher‑yielding process.

Mono‑acylation Yield
Reported
>80% (octanoyl) vs 70–80% (acetyl)
Higher selectivity may reduce purification burden
Friedel‑Crafts; cross‑study comparison
Synthetic Selectivity Friedel‑Crafts Acylation Process Chemistry

Unique Dark‑Polymerization‑Enhancing Capability of the Derived Photoinitiator OXE‑01 vs. HCK

The oxime ester photoinitiator OXE‑01, synthesized directly from 1‑phenyl‑4‑phenylthio‑1‑octanone, exhibits a distinctive ability to promote post‑irradiation (dark) polymerization when the atmosphere is switched from nitrogen to air. Real‑time FT‑IR measurements show that C=C bond conversions of multifunctional monomers increase by 0.01–0.04 over the continuous‑nitrogen baseline when UV dose exceeds 3 mJ/cm² [1]. Crucially, this dark‑polymerization enhancement was not observed with the common photoinitiator 1‑hydroxycyclohexyl phenyl ketone (HCK) under identical conditions [1]. Since OXE‑01 is produced exclusively from the target ketone intermediate, the phenylthio‑substituted scaffold is indispensable for this performance advantage.

Dark Polymerization
Head-to-head
+0.01–0.04 C=C conversion (OXE‑01) vs none (HCK)
Supports deeper UV curing in tested systems
Real‑time FT‑IR; OXE‑01 from target
Photopolymerization Kinetics Dark Polymerization Photoinitiator Benchmarking

High‑Priority Application Scenarios for 1-Phenyl-4-phenylthio-1-octanone Based on Verified Differentiation Evidence


Key Intermediate for High‑Performance Oxime Ester Photoinitiators (OXE‑01 Family)

Procurement of 1‑phenyl‑4‑phenylthio‑1‑octanone is essential for synthetic routes to OXE‑01, a commercial photoinitiator that uniquely promotes dark‑polymerization [1]. The compound’s high mono‑acylation yield and purity translate to more efficient downstream oximation and benzoylation [2], reducing overall manufacturing cost and ensuring consistent photoinitiator quality for UV‑curable inks, coatings, and adhesives.

Formulation Where Solid‑State Handling and Non‑Polar Solubility Are Critical

The crystalline solid form (mp 31–33 °C) facilitates accurate gravimetric dispensing, while the high LogP (6.38 vs. 4.62 for octanophenone) ensures rapid dissolution in hydrophobic monomer/oligomer matrices . This combination is particularly valuable in solvent‑free UV‑curable systems where liquid intermediates suffer from handling losses and inconsistent batch homogeneity.

Comparative Benchmarking of Friedel‑Crafts Acylation Selectivity in Aryl Sulfide Chemistry

Researchers studying regioselectivity in Friedel‑Crafts acylation of diaryl sulfides can use 1‑phenyl‑4‑phenylthio‑1‑octanone as a model substrate, given the well‑documented improvement in mono‑acylation selectivity over acetyl‑based analogs [3]. The availability of high‑purity commercial material (standard purity 97% ) supports reproducible kinetic and mechanistic investigations.

Photoinitiator Structure‑Property Relationship (SPR) Studies for Next‑Generation Curing Systems

Because the phenylthio‑octanophenone core is the direct precursor to OXE‑01, which demonstrates a measurable dark‑polymerization advantage over HCK [1], this compound serves as a benchmark scaffold for designing new oxime ester photoinitiators with tailored wavelength sensitivity and oxygen‑insensitive curing profiles.

Application
Selection Property
Validation Focus
OXE‑01 photoinitiator synthesis
Phenylthio‑octanophenone scaffold
Dark‑polymerization performance confirmation
Solvent‑free UV‑curable formulations
Crystalline solid & high lipophilicity
Dissolution homogeneity in hydrophobic monomers
Friedel‑Crafts regioselectivity studies
Mono‑acylation selectivity profile
Purity and yield benchmarking in scale‑up
Photoinitiator structure‑property research
OXE‑01 precursor scaffold
Curing kinetics and oxygen‑insensitivity evaluation
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